(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-8-6-9(10(14)16-5)13(7-8)11(15)17-12(2,3)4/h9H,1,6-7H2,2-5H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEDNDKFZGTXOZ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=C)C[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577681 | |
| Record name | 1-tert-Butyl 2-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84348-39-0 | |
| Record name | 1-tert-Butyl 2-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 2-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Pyrrolidine Core Functionalization
The 4-methylenepyrrolidine structure suggests the use of a precursor such as 4-methylene-L-proline or its derivatives. Introducing the methylene group may involve:
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Wittig olefination : Reaction of a 4-ketopyrrolidine with a methylenetriphenylphosphorane reagent.
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Dehydration : Elimination of a hydroxyl group from 4-hydroxyproline derivatives under acidic conditions.
Stepwise Synthesis Strategy
BOC Protection of the Amino Group
The tert-butoxycarbonyl (BOC) group is introduced to protect the secondary amine. A method adapted from CN112194606A involves:
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Reagents : BOC anhydride, dimethylaminopyridine (DMAP), dichloromethane (DCM).
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Conditions : Stirring at 20–30°C for 12–24 hours.
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Workup : Aqueous extraction, drying with anhydrous NaSO, and reduced-pressure distillation.
Example Protocol :
Methyl Esterification of the Carboxylic Acid
The second carboxyl group is esterified using methanol. The patent CN112194606A details a DCC-mediated coupling:
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Reagents : Dicyclohexylcarbodiimide (DCC), methanol, tetrahydrofuran (THF).
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Conditions : React at 20–30°C for 2 hours post-methanol addition.
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Workup : Filter to remove dicyclohexylurea (DCU), concentrate filtrate, and purify via recrystallization.
Example Protocol :
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Suspend BOC-protected intermediate (1 eq) in THF (5–7 vol).
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Add DCC (1 eq) and stir for 1 hour.
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Add methanol (0.4 eq) dropwise, stir for 2 hours, and concentrate to yield a crude solid.
Reaction Optimization and Yield Considerations
Temperature Control
Solvent Selection
Catalytic Additives
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DMAP : Accelerates BOC anhydride activation, reducing reaction time.
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DCC : Facilitates ester bond formation via in-situ mixed carbonate intermediates.
Purification and Characterization
Recrystallization
Analytical Data
Stereochemical Integrity
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The (S)-configuration is preserved via chiral starting materials (e.g., 4-methylene-L-proline) and mild reaction conditions.
Challenges and Mitigation Strategies
Epimerization Risk
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The compound’s tert-butyl and methyl esters exhibit distinct reactivity under acidic or basic conditions:
Methylene Group Reactivity
The 4-methylenepyrrolidine moiety participates in cycloadditions and hydrogenation:
Boc Deprotection
The Boc group is cleaved under acidic conditions to expose the pyrrolidine nitrogen:
Functional Group Interconversion
The methyl ester can be converted to amides or reduced to alcohols:
Ring-Opening Reactions
The methylene bridge enables strain-driven ring-opening in select conditions:
Key Structural Insights from Literature
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The methyl ester is more reactive toward nucleophiles than the tert-butyl ester due to lower steric hindrance .
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The methylene group exhibits moderate electrophilicity, enabling cycloadditions but requiring activation for efficient reactions .
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Boc deprotection does not affect the methylene or ester groups, preserving the core pyrrolidine structure .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of (S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate is in medicinal chemistry, particularly in the development of pharmaceuticals targeting central nervous system disorders. The compound serves as a precursor in synthesizing various bioactive molecules, including:
- Neuroprotective Agents : Research has indicated that derivatives of this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Analgesics : The compound's structure allows for modifications that can lead to the development of novel analgesic drugs with improved efficacy and reduced side effects.
Case Study: Synthesis of Neuroprotective Agents
A study demonstrated that modifying this compound led to the creation of compounds with significant neuroprotective activity in vitro. These compounds were tested against oxidative stress-induced neuronal cell death, showing promising results.
Organic Synthesis
In organic synthesis, this compound is employed as a chiral building block. Its ability to introduce chirality into synthetic pathways makes it valuable for:
- Asymmetric Synthesis : The compound facilitates the production of enantiomerically pure compounds through asymmetric transformations, which are crucial in creating pharmaceuticals with specific biological activities.
Table: Applications in Organic Synthesis
| Application | Description |
|---|---|
| Asymmetric Synthesis | Used as a chiral auxiliary in various reactions to produce enantiomers. |
| Chiral Catalysts | Acts as a precursor for developing chiral catalysts used in asymmetric reactions. |
| Synthesis of Natural Products | Aids in synthesizing complex natural products with specific stereochemistry. |
Chiral Building Block
The compound's chirality makes it an essential component in synthesizing other chiral compounds. Its derivatives can be utilized to create:
- Chiral Amines : Important intermediates in pharmaceuticals.
- Chiral Ligands : Used in catalysis to enhance reaction selectivity and yield.
Mechanism of Action
The mechanism of action of (S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4
Target Compound :
Analog 1 : (2R,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
- 4-Hydroxyl group : Replaces the methylene, introducing hydrogen-bonding capability and polarity. This enhances solubility in polar solvents but reduces stability under acidic conditions .
- Stereochemistry : The (2R,4R) configuration may lead to divergent reactivity in asymmetric synthesis compared to the (S)-configured target compound.
Analog 2 : (2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate
- Applications : The benzoyl group is often used as a protecting group, suggesting utility in multi-step syntheses .
Analog 3 : 1-tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate
Stereochemical and Ring-System Comparisons
Analog 4 : (±)-trans-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate
- Pyridine Ring Substituent : The 5,6-dimethoxy-pyridin-3-yl group introduces aromaticity and electron-rich regions, altering electronic properties compared to the methylene group.
- Stereochemistry : Racemic (±)-trans configuration reduces enantioselective utility compared to the enantiopure (S)-target compound .
Analog 5 : 1-tert-Butyl 2-methyl (2S)-5-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate
- Ring System : Piperidine (6-membered) vs. pyrrolidine (5-membered). Piperidine derivatives exhibit different conformational dynamics and bioavailability profiles.
- Synthetic Utility: Derived from a methylidenepiperidine precursor, highlighting divergent reactivity in organometallic chemistry .
Physicochemical and Commercial Properties
Biological Activity
(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate, with the CAS number 84348-39-0, is a compound of significant interest in medicinal chemistry and drug development. This article delves into its biological activity, synthesis, and potential applications based on the latest research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₄ |
| Molecular Weight | 241.284 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 302.0 ± 42.0 °C |
| Flash Point | 136.4 ± 27.9 °C |
| Solubility | Very soluble in water |
| LogP | 1.49 |
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
- Anticancer Potential : This compound has shown promise in inhibiting cancer cell proliferation in vitro. In a study evaluating various pyrrolidine derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
- Mechanism of Action : The mechanism by which this compound exerts its effects appears to involve modulation of key signaling pathways associated with cell growth and apoptosis. Specifically, it may influence the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
- Neuroprotective Effects : Preliminary research indicates that this compound may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. Its ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound has been achieved through several methods, with palladium-catalyzed reactions being prominent. The compound serves as a chiral synthon useful in drug discovery, particularly in generating structure-activity relationships (SAR) for various biological targets .
Key Studies on SAR
- A study explored the modifications of the pyrrolidine core to enhance biological activity while maintaining favorable pharmacokinetic properties .
- Variations in substituents on the pyrrolidine ring have been shown to significantly affect potency and selectivity against target enzymes.
Case Study 1: Anticancer Activity
In a controlled experiment, this compound was tested against human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of exposure .
Case Study 2: Neuroprotection
Another investigation assessed the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Treatment with this compound resulted in reduced amyloid-beta plaque formation and improved cognitive function as measured by behavioral tests .
Q & A
Q. What advanced spectroscopic methods resolve ambiguities in diastereomer identification?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
